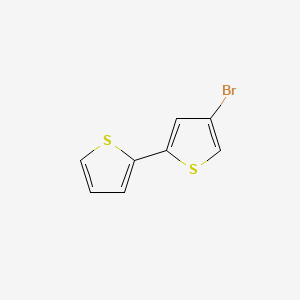

4-Bromo-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDYEHYPHIZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,2 Bithiophene and Analogous Bithiophene Derivatives

Direct Bromination and Functionalization of Bithiophene Scaffolds

Direct bromination of 2,2'-bithiophene (B32781) is a common method for introducing bromine atoms onto the thiophene (B33073) rings. The regioselectivity of the bromination is highly dependent on the reaction conditions and the presence of other substituents.

For instance, the direct bromination of 2,2'-bithiophene with bromine in a mixture of chloroform (B151607) and acetic acid can lead to the formation of 3,3′,5,5′-tetrabromo-2,2′-bithiophene. ossila.comiucr.org N-Bromosuccinimide (NBS) is another effective brominating agent that can be used for this transformation. ossila.comossila.com The 5,5'-positions of 2,2'-bithiophene are readily accessible for bromination, yielding 5,5'-dibromo-2,2'-bithiophene. ossila.com

Selective bromination at specific positions can be achieved by controlling the reaction stoichiometry and temperature. For example, the synthesis of 3,5-dibromo-5'-methyl-2,2'-bithiophene (B8520217) involves the regioselective bromination of 5'-methyl-2,2'-bithiophene using NBS in a chloroform-glacial acetic acid solvent system at low temperatures. In this case, the methyl group deactivates the adjacent ring, directing bromination to the 3- and 5-positions of the unsubstituted thiophene ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of bithiophene derivatives. acs.orgresearchgate.net These reactions typically involve the coupling of a thiophene-based organometallic reagent with a halogenated thiophene in the presence of a palladium, nickel, or other transition metal catalyst.

Suzuki-Miyaura Cross-Coupling for Bithiophene Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing bithiophenes by coupling a thiophene boronic acid or its ester with a bromothiophene. mdpi.comrsc.org This reaction is favored due to the low toxicity of the boron-containing reagents and the high tolerance of various functional groups. lmaleidykla.lt

For the synthesis of 4-bromo-2,2'-bithiophene, a possible Suzuki-Miyaura approach would involve the coupling of a 4-bromothiophene derivative with a 3-thiophenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like potassium phosphate. The yield of the coupling reaction can be influenced by the nature of the substituents on the aryl boronic acid, with electron-withdrawing groups generally leading to better yields. Nickel catalysts have also been employed in Suzuki-Miyaura reactions for the synthesis of 2-arylthiophenes. rasayanjournal.co.in

| Catalyst/Base System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | 4-bromothiophene derivative + 3-thiophenylboronic acid | 4-bromo-2-thiophen-3-ylthiophene | 33–73 | |

| Pd(PPh₃)₄ / Cs₂CO₃ | 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one + Phenylboronic acid | 5-phenyl derivative | ~100 | lmaleidykla.lt |

| Ni(cod)₂ / K₂CO₃ | Bromothiophene + Arylboronic acid | 2-Arylthiophene | High | rasayanjournal.co.in |

Stille Cross-Coupling in Bithiophene Synthesis

The Stille cross-coupling reaction involves the coupling of an organotin reagent (organostannane) with an organic halide in the presence of a palladium catalyst. acs.orgresearchgate.net This method is known for its high regioselectivity and tolerance of a wide range of functional groups. scispace.com

In the context of bithiophene synthesis, a 4-bromothiophene can be coupled with a 3-thiophenyltributylstannane to yield this compound. The reaction is typically catalyzed by Pd(PPh₃)₄ in a solvent like THF or DMF. While Stille coupling often provides high yields, a significant drawback is the toxicity of the organotin reagents. scispace.com The synthesis of various donor-acceptor substituted oligothiophenes has been successfully achieved using Stille coupling, demonstrating its utility in creating complex conjugated systems. scispace.com

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | 4-bromothiophene + 3-thiophenyltributylstannane | 4-bromo-2-thiophen-3-ylthiophene | up to 86 | |

| Pd(PPh₃)₄ | (tributylstannyl)bithiophenes + acceptor-substituted bromo-aryl/heteroaryl compounds | donor-acceptor oligothiophenes | 42-65 | scispace.com |

Kumada-Tamao-Corriu Cross-Coupling Approaches

The Kumada-Tamao-Corriu cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by a nickel or palladium complex. geneseo.edurawdatalibrary.net This method is particularly effective for coupling aryl and heteroaryl compounds.

For the synthesis of bithiophene derivatives, a thiophenyl Grignard reagent can be coupled with a bromothiophene. For example, 2-bromothiophene (B119243) can be converted to its Grignard reagent and then coupled to form 2,2'-bithiophene. guidechem.com Optimization of Kumada-Corriu-Tamao cross-coupling reactions has been performed for tri- and tetra-bromothiophenes and symmetrical di-bromo-2,2'-bithiophene with cyclohexylmagnesium bromide using iron, nickel, and palladium catalysts. rawdatalibrary.netresearchgate.net To overcome the reactivity of certain functional groups with Grignard reagents, a protecting group strategy can be employed. For instance, in the synthesis of cyclobutenedione-bithiophene π-conjugated polymers, the carbonyl groups of the cyclobutenedione monomer were protected as acetals to prevent undesired reactions with the Grignard reagent during the Kumada-Tamao-Corriu coupling polymerization. geneseo.edunih.govrsc.org

Electrochemical Synthesis and Derivatization Routes

Electrochemical methods provide an alternative route for the synthesis and derivatization of bithiophene-based materials. Electropolymerization of monomers like 2,2'-bithiophene and 3-bromothiophene (B43185) can be carried out using galvanostatic or potentiodynamic techniques to form conducting polymer films. electrochemsci.org The properties of the resulting films are influenced by factors such as the solvent, supporting electrolyte, and monomer concentration. electrochemsci.org

The electrochemical polymerization of symmetrical 3,3'-dialkylsulfanyl-2,2'-bithiophenes has been shown to produce stable and electroactive polymer films. acs.org These methods allow for the in-situ formation and deposition of polymer films on electrode surfaces, which is advantageous for the fabrication of electronic devices.

Thiophene Ring-Closure Methodologies (e.g., Fiesselmann Reaction)

An alternative to building the bithiophene system through cross-coupling is the "ring closure" approach, where one of the thiophene rings is constructed onto a pre-existing thiophene moiety. acs.orgresearchgate.net The Fiesselmann thiophene synthesis is a notable example of this strategy. wikipedia.org

Stereoselective and Regioselective Synthesis Strategies for Bithiophene Analogs

The functional properties of bithiophene derivatives are intrinsically linked to their three-dimensional structure and the specific placement of substituents on the thiophene rings. Consequently, the development of stereoselective and regioselective synthetic methodologies is of paramount importance for creating tailored materials with optimized performance. These strategies enable precise control over the chirality and substitution patterns of bithiophene analogs, which is crucial for applications in asymmetric catalysis, chiroptical materials, and organic electronics.

Stereoselective synthesis focuses on the controlled formation of stereoisomers, particularly enantiomers and diastereomers. In the context of bithiophenes, this often involves the creation of axially chiral molecules, where the rotation around the C-C single bond between the two thiophene rings is restricted. Such atropisomeric chirality is a key feature in many successful chiral ligands and catalysts. For instance, novel enantiomerically pure tetramethyl-bithiophene diphosphine oxides (tetraMe-BITIOPO) have been synthesized and employed as organocatalysts. iss.it These chiral phosphine (B1218219) oxides have proven effective in promoting stereoselective reactions, such as the allylation of aldehydes with allyltrichlorosilane, achieving up to 76% yield and 86% enantiomeric excess (ee). iss.it Another approach involves linking a chiral auxiliary, such as a D-glucose unit, to the bithiophene backbone to create a fixed syn-conformation with static axial chirality. rsc.orgrsc.org This strategy has been successfully used to synthesize one-handed helical polythiophenes. rsc.orgrsc.org

Regioselective synthesis, on the other hand, deals with controlling the specific position of functional groups on the bithiophene core. This is critical as the substitution pattern (e.g., head-to-head vs. head-to-tail) significantly influences the electronic properties and solid-state packing of oligothiophenes and polythiophenes. A variety of methods have been developed to achieve high regioselectivity. Palladium-catalyzed cross-coupling reactions, such as Stille and Negishi reactions, are powerful tools for the regioselective synthesis of complex bithiophene structures. For example, head-to-head/tail-to-tail quater- and sexithiophenes have been synthesized regioselectively through the palladium(0)-catalyzed coupling of mono- and distannanes of a protected 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene with the corresponding monobromo compound. acs.orgnih.gov

Furthermore, metal-free oxidative coupling methods using hypervalent iodine(III) reagents have emerged as a novel strategy for the direct and regioselective synthesis of head-to-tail bithiophenes. nih.gov This approach offers an alternative to traditional metal-catalyzed reactions. The synthesis of asymmetrically substituted bithiophenes, such as 4-bromo-4'-[(S)-2-methylbutylsulfanyl]-2,2'-bithiophene, has also been reported, providing precursors for symmetric octithiophenes through one-pot oxidative coupling with FeCl3. acs.orgacs.org These strategies highlight the diverse and sophisticated chemical toolkit available for the precise construction of functional bithiophene analogs.

Research Findings in Stereoselective and Regioselective Synthesis

Detailed studies have demonstrated the efficacy of various synthetic strategies in achieving high levels of stereochemical and regiochemical control. The following tables summarize key findings from the literature.

| Bithiophene Analog | Synthetic Strategy | Catalyst/Auxiliary | Reaction | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| tetraMe-BITIOPO derivatives | Organocatalysis | Enantiopure tetraMe-BITIOPO | Allylation of benzaldehyde | Up to 76% | Up to 86% ee | iss.it |

| (S,S)-bis(amino acids) | Chiral Auxiliary | Schöllkopf 'bislactim ether' | Alkylation | Good | 96% de | scispace.com |

| One-handed helical polythiophene | Axial Chirality | D-glucose-linked chiral bithiophene | Stille coupling copolymerization | - | Fixed syn-conformation | rsc.orgrsc.org |

| Chiral Bithiophene-2NO Ligands | Asymmetric Catalysis | Bithiophene-2NO-palladium(II) complex | Friedel-Crafts alkylation of indoles | Up to 92% | >99% ee | researchgate.net |

| Target Molecule | Synthetic Strategy | Reagents/Catalyst | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Head-to-tail bithiophenes | Metal-free oxidative biaryl coupling | Hypervalent iodine(III) reagents | Switches reactivity of 3-substituted thiophenes | - | nih.gov |

| Head-to-head/tail-to-tail quater- and sexithiophene | Palladium-catalyzed coupling (Stille reaction) | Palladium(0) | Coupling of mono- and distannanes with monobromo compound | - | acs.orgnih.gov |

| 4-Bromo-4'-[(S)-2-methylbutylsulfanyl]-2,2'-bithiophene | Cross-coupling and functionalization | - | Synthesis of asymmetric bithiophene precursor | - | acs.org |

| Functionalized 2-aminothiophene derivatives | Metal-free one-pot synthesis | - | Aldol condensation/regioselective intramolecular cyclization cascade | - | acs.org |

Advanced Characterization Techniques and Spectroscopic Analysis in 4 Bromo 2,2 Bithiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 4-Bromo-2,2'-bithiophene and its derivatives. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the connectivity and substitution patterns of the molecule.

In a study of a derivative, the 1H-NMR spectrum in deuterated tetrahydrofuran (B95107) ([D8]THF) showed characteristic signals for the thiophene (B33073) protons. rsc.org For instance, the thiophene β-protons appeared as a singlet at 7.29 ppm. rsc.org The 13C-NMR spectrum provided further structural confirmation with signals corresponding to the various carbon atoms in the bithiophene core and its substituents. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to residual solvent signals. beilstein-journals.org The splitting patterns in 1H NMR, such as singlet (s), doublet (d), triplet (t), and multiplet (m), help to determine the neighboring protons. beilstein-journals.org

Interactive Table: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Reference |

| 1H | 7.29 | s (Th-β-H) | [D8]THF | rsc.org |

| 13C | 147.52, 137.57, 132.42, 131.94, 122.84, 122.17, 119.36, 115.65 | - | [D8]THF | rsc.org |

| 1H | 9.8 (CHO) | s | TCE | rsc.org |

| 13C | 190.3, 161.3, 151.3, 145.2, 137.4, 132.6, 127.5, 126.4, 123.1, 122.2, 115.5 | - | CDCl3 | core.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to investigate the electronic properties of this compound derivatives, specifically the π-π* and n-π* electronic transitions. The position of the maximum absorption wavelength (λmax) provides insights into the extent of conjugation within the molecule. elte.hu

For example, the UV-Vis spectra of 5-formyl-5'-aryl-2,2'-bithiophenes, recorded in ethanol, exhibit an intense charge-transfer absorption band. core.ac.uk The position of this band is sensitive to the electronic nature of the substituents on the aryl ring. core.ac.uk An increase in the number of thiophene units leads to a bathochromic (red) shift in λmax, indicating an extension of the conjugated system. core.ac.uk For instance, a bithiophene derivative showed a λmax at 387 nm in CH2Cl2. acs.org The intensity of absorption is quantified by the molar extinction coefficient (ε). elte.hu

Interactive Table: UV-Vis Absorption Data for Bithiophene Derivatives

| Compound Type | λmax (nm) | Solvent | Reference |

| 5-Formyl-5'-aryl-2,2'-bithiophene derivative | Varies with substituent | Ethanol | core.ac.uk |

| 5,5′-di-4,4′-dipyridyl-2,2′-bithiophene | 387 | CH2Cl2 | acs.org |

| 5,5′-di-3,3′-dipyridyl-2,2′-bithiophene | 374 | CH2Cl2 | acs.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound and its derivatives. researchgate.net These techniques provide a molecular fingerprint based on the vibrations of chemical bonds.

The IR spectra typically show characteristic stretching frequencies for C=C bonds within the aromatic rings and C-H bonds. up.ac.zacsic.es For instance, in a study of related thiophene compounds, the C=O stretching band was observed in the IR spectrum. core.ac.uk Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the delocalized π-systems in conjugated molecules. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to assign the observed vibrational frequencies. researchgate.netscispace.com

Interactive Table: Key Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| C=O stretch | Varies | IR | core.ac.uk |

| Antisymmetric (NCN) stretch | 1473 | IR/Raman | up.ac.za |

| C=S stretch | 729 | IR/Raman | up.ac.za |

Mass Spectrometry Techniques (e.g., GC-MS, MALDI-TOF)

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly used. beilstein-journals.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org For example, in the analysis of a derivative, the calculated mass for C46H70Br2N2S4Si2 was found to be in excellent agreement with the experimentally observed mass, confirming the compound's identity. rsc.org MALDI-TOF is particularly useful for analyzing larger, non-volatile molecules, while GC-MS is suitable for volatile and thermally stable compounds. rsc.orgbeilstein-journals.org

Interactive Table: Mass Spectrometry Data for a Bithiophene Derivative

| Ion | Calculated m/z | Found m/z | Technique | Reference |

| [M]+ | 992.23277 | 992.23266 | HRMS (MALDI) | rsc.org |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides crucial information on bond lengths, bond angles, and intermolecular interactions.

For a related compound, 3,3',5,5'-tetrabromo-2,2'-bithiophene, single-crystal XRD revealed that the molecule is located on a crystallographic twofold rotation axis, meaning the two thiophene rings are geometrically identical. researchgate.netiucr.org The study found that each five-membered ring is planar, with a dihedral angle of 47.2(4)° between the planes of the two rings. researchgate.netiucr.org Such structural details are vital for understanding how molecules pack in the solid state, which influences the material's bulk properties. However, obtaining single crystals of sufficient quality for XRD can be challenging for this class of compounds. rsc.org

Interactive Table: Crystallographic Data for 3,3',5,5'-Tetrabromo-2,2'-bithiophene

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a (Å) | 17.164 (3) | iucr.org |

| b (Å) | 4.0153 (7) | iucr.org |

| c (Å) | 18.655 (3) | iucr.org |

| β (°) | 115.395 (3) | iucr.org |

| Dihedral Angle (°) | 47.2 (4) | researchgate.netiucr.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. kratos.comresearchgate.net

In the context of poly(2,2'-bithiophene), XPS studies have been used to investigate the charge distribution in its doped (oxidized) complexes. aps.org Analysis of the C 1s and S 2p core-level spectra revealed the presence of both neutral and partially charged (polarized) carbon and sulfur species. aps.org The relative amounts of these species change with the polymer's oxidation level, suggesting that each dopant anion is associated with a positively charged thiophenium ion in the polymer chain. aps.org This information is critical for understanding the conduction mechanism in these organic semiconductor materials.

Interactive Table: Principles of XPS Analysis

| Information Provided | How it is Obtained | Relevance to Bithiophenes | Reference |

| Elemental Composition | Binding energies of photoemitted core electrons are characteristic of each element. | Confirms the presence of C, S, Br, and other elements. | kratos.comlibretexts.org |

| Chemical State/Oxidation State | Small shifts in binding energies (chemical shifts) indicate different chemical environments. | Distinguishes between neutral and oxidized (charged) thiophene units. | aps.orglibretexts.org |

| Quantitative Analysis | Peak intensities are related to the concentration of each element. | Determines the doping level and stoichiometry. | caltech.edu |

Cyclic Voltammetry for Electrochemical Characterization and Oxidation Potentials

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. It provides information on oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For bithiophene derivatives, CV is used to determine their oxidation potentials, which is a measure of their ability to donate electrons (p-type behavior). rsc.org In studies of oligothienylferrocene complexes, which include bithiophene units, CV showed a reversible FeII/III wave and irreversible thiophene-based oxidation waves at higher potentials. ubc.ca These compounds can be electrochemically oxidized, and in some cases, can be electropolymerized to form conductive films on the electrode surface. ubc.ca The HOMO level can be calculated from the onset oxidation potential measured by CV. rsc.org For instance, a derivative of 4,4'-dihexyl-2,2'-bithiophene (B1283762) showed a reversible oxidation at +1.2 V versus an Ag/AgCl reference electrode.

Interactive Table: Electrochemical Data for Bithiophene Derivatives

| Compound | Oxidation Potential (V) | Reference Electrode | Technique | Reference |

| 1,1'-bis(5-(2,2'-bithienyl))ferrocene | 0.37 - 0.46 (FeII/III) | SCE | CV | ubc.ca |

| 4,4'-dihexyl-2,2'-bithiophene derivative | +1.2 | Ag/AgCl | CV |

Polymerization of 4 Bromo 2,2 Bithiophene and Its Role in Conjugated Polymers

Electrochemical Polymerization Mechanisms and Conditions

Electrochemical polymerization is a versatile method for creating thin, uniform polymer films directly onto an electrode surface. This process involves the anodic oxidation of the monomer, 4-Bromo-2,2'-bithiophene, initiating a chain of reactions that lead to polymer formation. The monomer is oxidized to form a radical cation, which then couples with other radical cations or neutral monomers to form dimers and eventually longer polymer chains. The resulting polymer film is often in its doped, conductive state.

The electrochemical polymerization of thiophene-based monomers can be influenced by the addition of other thiophene (B33073) oligomers like bithiophene or terthiophene, which can enhance the rate of polymerization. dtic.mil This enhancement is attributed to the lower oxidation potential of the oligomers, which facilitates the initiation of the polymerization process. dtic.mil

Two primary electrochemical techniques are employed for the polymerization of this compound: potentiostatic and galvanostatic methods.

Potentiostatic Polymerization : In this approach, a constant potential is applied to the working electrode. This method allows for precise control over the driving force of the polymerization reaction. The rate of polymer growth is monitored by the current, which typically decreases over time as the electrode surface becomes coated with the insulating neutral polymer. Potentiostatic methods have been successfully used to create microporous polymer network films from thiophene-based monomers. acs.org

Galvanostatic Polymerization : This technique involves maintaining a constant current between the working and counter electrodes. The potential of the working electrode is allowed to vary. This method ensures a constant rate of polymer deposition, which can be advantageous for creating films of a specific thickness.

The choice between these two methods can significantly impact the morphology and properties of the resulting polymer film.

The formation and quality of the polymer film are highly dependent on the solvent and the supporting electrolyte used during electropolymerization.

Solvent Effects : The solvent must be able to dissolve the monomer and the electrolyte, while also being electrochemically stable within the potential window of the polymerization. Solvents like acetonitrile (B52724) and propylene (B89431) carbonate are commonly used. nih.gov The choice of solvent can influence the solubility of the growing polymer chains, affecting the film's morphology and adhesion to the electrode. nih.gov For instance, the use of boron trifluoride diethyl etherate (BFEE) as an additive in dichloromethane (B109758) has been shown to reduce the required polymerization potential and improve the mechanical and electrical properties of the resulting films. acs.org

Electrolyte Effects : The supporting electrolyte provides conductivity to the solution and its anions act as counter-ions to balance the positive charge of the doped polymer. The size, shape, and mobility of the electrolyte anion can impact the polymerization efficiency and the final properties of the polymer. nih.gov Common electrolytes include tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO4), tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), and tetrabutylammonium tetrafluoroborate (B81430) (TBABF4). nih.gov Studies have shown that the nature of the anion can affect the rate of polymerization, with smaller, more mobile anions often leading to faster film growth. nih.gov

Table 1: Influence of Solvent and Electrolyte on Electropolymerization

| Factor | Effect on Polymerization | Common Examples |

| Solvent | Influences monomer and polymer solubility, film morphology, and adhesion. Can affect the required polymerization potential. | Acetonitrile, Propylene Carbonate, Dichloromethane |

| Electrolyte | Provides solution conductivity. Anions act as dopants and influence polymerization efficiency and polymer properties. | TBAClO4, TBAPF6, TBABF4 |

Chemical Oxidation Polymerization Methods

Chemical oxidation is a widely used, scalable, and cost-effective method for synthesizing polythiophenes. researchgate.net This technique typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl3), to initiate the polymerization of the this compound monomer in a suitable solvent like chloroform (B151607). acs.orgresearchgate.net

The proposed mechanism involves the oxidation of the thiophene monomer by Fe3+ to form a radical cation. researchgate.net These radical cations then couple to form dimers, trimers, and ultimately the polymer. The FeCl3 is reduced to FeCl2 in the process. The simplicity of this method makes it attractive for large-scale production of polythiophene derivatives. researchgate.net However, it often yields polymers with broader molecular weight distributions compared to other methods. rloginconsulting.com

The reaction conditions, such as the order of reagent addition and the choice of solvent, can significantly impact the molecular weight and yield of the resulting polymer. nih.gov For instance, a "standard addition" method, where the oxidant solution is added to the monomer solution, can produce higher molecular weight polymers for certain ether-substituted polythiophenes compared to the "reverse addition" method. nih.gov

Catalytic Chain-Growth Polymerization of Bithiophene Monomers (e.g., Nickel-Catalyzed Polymerization)

Catalytic chain-growth polymerization, particularly using nickel catalysts, offers a high degree of control over the synthesis of conjugated polymers. This method allows for the preparation of polymers with well-defined molecular weights, low polydispersity, and controlled regioregularity.

A common approach is the Kumada catalyst transfer polycondensation, which is a type of chain-growth polymerization. In this process, a Grignard reagent is formed from the brominated monomer, which then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane). umich.eduacs.org

Understanding the reaction mechanism is crucial for optimizing the polymerization process. For nickel-catalyzed chain-growth polymerizations, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps.

Kinetic studies, including rate and spectroscopic analyses, have been employed to determine the rate-determining step of the catalytic cycle. For the Ni(dppp)Cl2-catalyzed polymerization of thiophene-based monomers, studies have shown that transmetalation is the rate-determining step. umich.eduacs.org This is in contrast to polymerizations using other ligands like dppe (1,2-bis(diphenylphosphino)ethane), where reductive elimination can be rate-limiting, highlighting the significant influence of the ligand on the polymerization mechanism. umich.eduacs.org

The chain initiation step has been identified as the rate-determining step in the ethylene (B1197577) homopolymerization catalyzed by a cationic α-diimine Ni complex. nih.gov Density functional theory (DFT) calculations are often used to investigate the polymerization mechanisms of ethylene catalyzed by cationic nickel catalysts. researchgate.netbohrium.com

A key advantage of catalytic chain-growth polymerization is the ability to control the polymer's microstructure, specifically its regioregularity and molecular weight.

Regioregularity : Regioregularity refers to the specific orientation of the monomer units within the polymer chain. For substituted polythiophenes, high regioregularity (e.g., head-to-tail coupling) leads to a more planar backbone, which enhances π-stacking and improves charge carrier mobility. stanford.edunih.gov The choice of catalyst and reaction conditions plays a critical role in achieving high regioregularity. stanford.edu Single-molecule fluorescence excitation polarization spectroscopy has been used to study the effect of regioregularity on the conformations of individual polymer chains. acs.org

Molecular Weight : The molecular weight of the polymer can be controlled by adjusting the ratio of the monomer to the initiator or by varying the polymerization time. stanford.edu Higher molecular weight polymers often exhibit improved mechanical properties and can lead to higher charge carrier mobility in electronic devices due to increased connectivity between crystalline domains. stanford.eduresearchgate.net Gel-permeation chromatography (GPC) is a common technique used to determine the molecular weight and polydispersity of the synthesized polymers. nih.gov

Table 2: Comparison of Polymerization Methods for Poly(bithiophene) Derivatives

| Polymerization Method | Key Advantages | Key Disadvantages | Control over Molecular Weight & Regioregularity |

| Electrochemical Polymerization | Direct film formation on electrodes, uniform films. | Limited to conductive substrates, can be difficult to scale up. | Moderate |

| Chemical Oxidation Polymerization | Simple, cost-effective, scalable. | Broad molecular weight distribution, less control over structure. | Low to Moderate |

| Catalytic Chain-Growth Polymerization | High control over molecular weight, low polydispersity, high regioregularity. | More complex, requires specific catalysts and conditions. | High |

Copolymerization Strategies Involving Bithiophene and Other Monomers

The versatility of this compound as a monomer is demonstrated through its successful copolymerization with a variety of other monomers, employing several advanced polymerization techniques. These strategies are pivotal in tuning the properties of the resulting conjugated polymers for specific applications.

One of the most prevalent methods for synthesizing these copolymers is through transition metal-catalyzed cross-coupling reactions. Techniques such as Stille, Suzuki, and direct C-H arylation polycondensation are widely used to form carbon-carbon bonds efficiently between aromatic monomer units. rsc.org The Stille coupling reaction, for instance, involves the reaction between an organostannane and an organic electrophile (like a brominated bithiophene) in the presence of a palladium catalyst, offering excellent compatibility with various functional groups. rsc.orgwiley-vch.deacs.org Similarly, Suzuki coupling utilizes organoboron reagents. rsc.org Direct arylation polycondensation has emerged as a more atom-efficient alternative, avoiding the need for pre-functionalized organometallic reagents. researchgate.net

A prominent strategy in designing these copolymers is the creation of donor-acceptor (D-A) architectures. In this approach, the electron-rich bithiophene unit (the donor) is copolymerized with an electron-deficient (acceptor) monomer. This design facilitates intramolecular charge transfer (ICT), which significantly influences the polymer's optoelectronic properties. chinesechemsoc.orgmdpi.com A variety of acceptor units have been successfully incorporated, including benzothiadiazole (BT), quinoxaline (B1680401) (QU), and thienopyrazine (TP). acs.orgnycu.edu.tw For example, a series of D-A copolymers were synthesized via Stille coupling, where a bridged bithiophene donor was paired with different acceptors like BT and QU. acs.org

Electrochemical polymerization offers another effective route to synthesize copolymers. electrochemsci.orgacs.org This method involves the direct anodic oxidation of a mixture of monomers on an electrode surface. researchgate.net For example, the electrochemical copolymerization of bithiophene (Bt) with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully demonstrated. electrochemsci.orgresearchgate.netresearchgate.net The fact that the oxidation potential of the monomer mixture lies between that of the individual monomers suggests that the units are oxidized alternately, leading to the formation of a copolymer chain. researchgate.net This technique allows for the creation of films with properties that are a hybrid of the parent homopolymers, such as a low band gap and good electrochemical behavior. electrochemsci.orgresearchgate.net

The choice of comonomer and polymerization technique allows for the synthesis of random, alternating, or block copolymers, each with a distinct arrangement of monomer units that affects the final material properties. researchgate.netrsc.org

Investigation of Conjugation Length and Electronic Interactions in Poly(this compound) Based Materials

The electronic properties of polymers based on this compound are intrinsically linked to the effective conjugation length and the nature of electronic interactions both within a single polymer chain (intrachain) and between adjacent chains (interchain).

Copolymerization, particularly the donor-acceptor (D-A) strategy, is a powerful tool for modulating these properties. The introduction of acceptor units along the bithiophene-based polymer backbone induces a strong intramolecular charge transfer (ICT) from the donor (bithiophene) to the acceptor. nycu.edu.tw This ICT is responsible for the characteristic broad absorption spectra of these materials and a reduction in the band gap. chinesechemsoc.orgnycu.edu.tw The strength of the acceptor unit directly correlates with the extent of this effect; for instance, in a series of copolymers with a bridged bithiophene donor, the optical band gap was tuned from 1.8 eV to 1.2 eV by varying the acceptor unit in the order of quinoxaline (QU) < benzothiadiazole (BT) < thienopyrazine (TP). acs.orgnycu.edu.tw This trend is attributed to the increasing ability of the acceptor to promote a quinoid-like character in the polymer backbone, which enhances π-electron delocalization and lowers the band gap. nycu.edu.tw

The introduction of specific functional groups can also dramatically alter electronic interactions. For example, incorporating electron-withdrawing cyano groups onto the bithiophene unit in D-A copolymers with diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives significantly lowered both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This modification can switch the material's charge transport characteristics from p-type to n-type. rsc.org

Table 1: Electronic Properties of Donor-Acceptor Copolymers Containing Bithiophene Derivatives

Data sourced from a study on n-type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene. rsc.org

Interchain interactions also play a crucial role. The way polymer chains pack in the solid state affects the bulk electronic properties. rsc.orgresearchgate.net Strong intermolecular π-π interactions facilitate charge transport between chains but can also lead to the formation of aggregates. rsc.orgacs.org These aggregates often have distinct ground-state absorption and can lead to a red-shift in the absorption and emission spectra compared to the polymer in solution. nycu.edu.twacs.org For example, a polymer with a thienopyrazine acceptor unit showed a significant absorption maximum red-shift of 31 nm when moving from solution to a solid film, indicating strong interchain interactions. nycu.edu.tw The morphology of the polymer film, which is influenced by factors like the solvent used for processing, can be controlled to optimize these interchain interactions for specific device applications. acs.org

Electrochemical studies provide further insight into the electronic structure. The copolymerization of bithiophene with EDOT resulted in a material with a very low electrochemical band gap of 0.35 eV, demonstrating the synergistic effect of combining different monomer units. electrochemsci.orgresearchgate.net

Table 2: Optical and Electrochemical Properties of Bithiophene (Bt) and EDOT Copolymers

Data from electrochemical and UV-vis spectroscopy studies. electrochemsci.orgresearchgate.net

Theoretical and Computational Investigations of 4 Bromo 2,2 Bithiophene and Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a widely used approach for calculating the molecular geometry and electronic properties of organic compounds, including thiophene-based materials. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the optimized molecular structure. researchgate.netnih.gov

For bithiophene systems, a key geometric parameter is the inter-ring dihedral angle, which significantly influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. DFT calculations have shown that the potential energy surface of bithiophene has minima corresponding to anti-gauche and syn-gauche conformations. researchgate.net The anti conformation, with a dihedral angle around 146-148°, is generally found to be the most stable in the gas phase. harvard.edu The introduction of substituents, such as a bromine atom in 4-bromo-2,2'-bithiophene, can influence this conformational preference due to steric and electronic effects.

DFT is also employed to determine the distribution of electron density and to calculate molecular electrostatic potential (MEP) maps. nih.gov The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov In the context of this compound, the MEP can highlight the regions of positive and negative electrostatic potential, providing insights into its reactivity in various chemical transformations.

Table 1: Selected Calculated Geometric Parameters for Bithiophene Derivatives

| Parameter | 2,2'-Bithiophene (B32781) (anti-gauche) harvard.edu |

| Inter-ring Dihedral Angle | ~146° |

| C2-C2' Bond Length | ~1.46 Å |

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Optical and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited-state properties, making it a crucial tool for understanding the optical and photophysical behavior of molecules. arxiv.orgresearchgate.netq-chem.com It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. emerald.com

For π-conjugated systems like this compound, TD-DFT calculations can predict the energies of the π–π* electronic transitions that are responsible for their characteristic absorption spectra. beilstein-journals.org The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. beilstein-journals.org For instance, range-separated hybrid functionals like CAM-B3LYP have been shown to provide a good correlation with experimental absorption spectra for bithiophene derivatives, particularly for charge-transfer excitations. beilstein-journals.orgbeilstein-journals.org

By simulating the absorption spectra, TD-DFT can help in the interpretation of experimental data and provide insights into how structural modifications, such as the introduction of a bromine atom or other functional groups, affect the optical properties. nih.gov These calculations are essential for the rational design of new organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the absorption and emission characteristics are of paramount importance. emerald.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental concepts in molecular orbital theory that play a crucial role in determining the electronic and optical properties of a molecule. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical parameter that influences a molecule's chemical reactivity, stability, and the wavelength of light it can absorb. ossila.commdpi.com

DFT calculations are routinely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. mdpi.com For this compound and its derivatives, the HOMO is typically a π-orbital delocalized over the bithiophene backbone, while the LUMO is a π*-antibonding orbital. The introduction of substituents can significantly alter the energies of these orbitals. For example, doping 5,5′-Dibromo-2,2′-bithiophene with boron has been computationally shown to decrease the HOMO-LUMO gap from 4.20 eV to 3.47 eV, suggesting enhanced electronic properties. researchgate.net

The HOMO-LUMO gap is directly related to the lowest energy electronic excitation possible in a molecule. ossila.com A smaller gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. beilstein-journals.org This ability to tune the band gap through chemical modification is a key strategy in the development of organic semiconductors for various electronic applications. ossila.com

Table 2: Calculated Frontier Orbital Energies and Band Gaps for Bithiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 5,5′-Dibromo-2,2′-bithiophene | - | - | 4.20 researchgate.net |

| B-doped 5,5′-Dibromo-2,2′-bithiophene | - | - | 3.47 researchgate.net |

| Tetrathiafulvalene (in gas phase) | - | - | 3.872 edu.krd |

| Tetrathiafulvalene (in water) | - | - | 3.984 edu.krd |

Note: The values are illustrative and depend on the specific computational methodology.

Computational Modeling of Reaction Mechanisms and Energetics in Synthesis

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions, offering insights that can be difficult to obtain through experiments alone. DFT calculations can be used to model the potential energy surfaces of reactions involved in the synthesis of this compound and its derivatives. whiterose.ac.uk This includes identifying transition states, intermediates, and reaction products, as well as calculating activation energies and reaction enthalpies. whiterose.ac.uk

By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions, such as temperature and the choice of base or catalyst, to improve yields and selectivity. whiterose.ac.uk This predictive power of computational modeling is invaluable for the efficient synthesis of novel and complex organic molecules.

Simulation of Intermolecular Interactions and Solid-State Packing in Bithiophene Systems

The performance of organic electronic devices is not only determined by the properties of individual molecules but also by how these molecules arrange themselves in the solid state. rsc.org Intermolecular interactions, such as π-π stacking, van der Waals forces, and hydrogen bonds, govern the crystal packing of bithiophene systems, which in turn dictates properties like charge carrier mobility. nih.govtandfonline.com

Molecular dynamics (MD) simulations and DFT calculations are employed to study these intermolecular interactions and predict the solid-state packing of molecules. nih.gov MD simulations, using force fields like OPLS-AA, can model the dynamic behavior of molecules and their self-assembly into ordered structures. nih.gov These simulations can reveal how factors like alkyl side chains and processing conditions influence the final morphology of thin films. postech.ac.kr

Advanced Research Applications of 4 Bromo 2,2 Bithiophene in Materials Science

Application as Monomers for Organic Electronic Devices

The bithiophene core is a cornerstone in the development of organic semiconductors due to its electron-rich nature and rigid, planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. Brominated bithiophenes are essential intermediates for synthesizing these semiconducting materials, enabling the creation of conjugated polymers and small molecules used in a variety of organic electronic devices. chemimpex.comossila.com The bromine atom serves as a handle for polymerization or functionalization, allowing chemists to tune the material's properties for specific applications. ossila.com

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, bithiophene derivatives are integral to the design of light-emitting polymers and small molecules. The electronic properties of the bithiophene unit can be finely tuned by extending its conjugation or by attaching various functional groups, a process often initiated from a brominated precursor. These materials can serve as the emissive layer in an OLED device. For instance, fluorene-benzotriazole based polymers, which can incorporate thiophene (B33073) linkers, have been synthesized for use in OLEDs. rsc.org The addition of the thiophene unit helps to adjust the polymer's energy levels and emission color. rsc.org While specific performance data for polymers derived directly from 4-Bromo-2,2'-bithiophene is not prevalent, the general utility of bromo-thiophenes in creating electroluminescent materials is well-established. chemimpex.comresearchgate.net

Table 1: Performance of Representative OLEDs Incorporating Thiophene-Based Polymers This table showcases examples of polymers containing thiophene units to illustrate their role in OLEDs.

| Polymer Name | Max. Brightness (cd m⁻²) | Max. Current Efficiency (cd A⁻¹) | Emission Color | Device Configuration |

| TP2 (with thiophene linker) | 243 | 1.38 | Bright Yellow | Single Layer |

| SP3 (without thiophene linker) | 1001 | 0.33 | Greenish Yellow | Single Layer |

Data sourced from Koyuncu et al., 2020. rsc.org

Organic Field-Effect Transistors (OFETs)

Bromo-bithiophenes are critical starting materials for the synthesis of p-type, n-type, and ambipolar organic semiconductors used in OFETs. nih.gov The ability to create well-defined oligomers and polymers through reactions like Stille or Suzuki coupling, which utilize brominated precursors, is fundamental to the field. researchgate.net The structure of the resulting polymer, including the position of alkyl or aryl side chains made possible by the initial bromination pattern, significantly impacts the material's crystallinity and charge carrier mobility. ossila.com For example, polymers based on bithiophene-imide (BTI) have been developed for OFETs, where the charge carrier polarity and mobility can be systematically controlled by copolymerizing BTI with other units like mono-, bi-, or tetrathiophene. nih.gov

Table 2: Charge Carrier Mobilities in Bithiophene-Based Polymers for OFETs This table provides examples of how modifying polymer backbones, often built from bromo-thiophene precursors, affects OFET performance.

| Polymer | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

| P(BTimR)-H | n-type | 0.14 | Not Specified |

| P3 (BTI-tetrathiophene) | p-type | ~0.01 | Not Specified |

| P33 (BTfOR homopolymer) | p-type | 0.57 | 10³ |

| PDQT-26 | p-type | 6.90 | Not Specified |

Data sourced from various studies on advanced OFET polymers. nih.govresearchgate.netacs.org

Role in the Development of Nonlinear Optical (NLO) Materials

The extended π-conjugated systems found in oligomers and polymers of thiophene are known to exhibit significant nonlinear optical (NLO) properties. Bromo-bithiophenes serve as key intermediates in the synthesis of these NLO-active materials. nih.govresearchgate.net The synthesis strategy often involves creating "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to the ends of a conjugated bridge, such as a bithiophene or oligothiophene. acs.org The bromine atom on a compound like this compound provides a reactive site to introduce these functional groups or to extend the conjugation length through coupling reactions, both of which are methods to enhance the molecular hyperpolarizability (β), a key metric for second-order NLO activity. nih.govdtic.mil

Building Blocks for Supramolecular Assemblies and Functional Chemical Systems

The ability of thiophene-based molecules to self-assemble into ordered structures is a highly researched area. Bromo-bithiophenes can be functionalized to create molecules capable of forming complex supramolecular structures through non-covalent interactions like π-π stacking. acs.org For example, research on 5-bromo-2,2'-bithiophene (B1298648) derivatives has shown that they can be used to synthesize sexithiophene molecules with specific end-groups that drive self-assembly into aggregates. acs.org These ordered assemblies are of interest for creating nanowires and other nanostructures with collective electronic properties that differ from the individual molecules. acs.org The bromo-functional group is the synthetic entry point to attach the side chains or terminal groups that direct this self-assembly process. acs.orgnih.gov

Use as a Molecular Scaffold in Biosensor Research

The electronic properties of conductive polymers derived from bithiophene precursors make them suitable for use in chemical sensors and biosensors. chemimpex.com The polymer can act as a molecular scaffold where biorecognition elements (like enzymes or antibodies) are immobilized. When the target analyte binds to the recognition element, it can induce a change in the electrical properties (e.g., conductivity) of the polymer film, which can be detected and measured. The functionalization of the polymer, which begins with a reactive monomer like a bromo-bithiophene, is key to enabling the attachment of these biological components and to ensuring the sensor's stability and sensitivity in complex biological environments.

Development of Fluorescent Markers and Probes based on Bithiophene Scaffolds

The 2,2'-bithiophene (B32781) core is a fundamental building block in the design of advanced fluorescent materials due to its favorable electronic properties, chemical stability, and the synthetic versatility it offers. rsc.orgmdpi.com The introduction of a bromine atom, as in this compound, provides a reactive site for further chemical modification, typically through cross-coupling reactions. This allows for the strategic construction of complex molecular architectures with tailored photophysical properties, making them highly suitable for applications as fluorescent markers and probes in materials science and biology. nih.gov The fluorescence of these materials can be finely tuned by altering the number of thiophene rings and the nature of side-chain substituents. mdpi.comdoaj.org

A predominant strategy in the design of fluorophores from bithiophene scaffolds is the creation of "push-pull" systems. nih.govresearchgate.net This molecular design involves attaching an electron-donating (donor) group and an electron-accepting (acceptor) group to the π-conjugated bithiophene core. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for achieving desirable fluorescent properties, such as large Stokes shifts and sensitivity to the local environment. nih.gov

The synthesis of these advanced probes often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govresearchgate.net For instance, brominated bithiophene derivatives can be coupled with various aryl-boronic acids or esters to extend the π-conjugated system and introduce the necessary donor or acceptor moieties. nih.govresearchgate.net To enable their use as markers, these fluorescent cores are further functionalized with reactive groups that can form covalent bonds with target molecules. A common reactive group is the N-hydroxysuccinimidyl (NHS) ester, which efficiently reacts with primary amine groups found in biomolecules like proteins under physiological conditions. nih.govresearchgate.net

The photophysical properties of these bithiophene-based fluorescent probes are highly dependent on their molecular structure and the surrounding solvent environment. The strength of the donor and acceptor groups, as well as the length of the π-conjugated bridge, directly influences the absorption and emission wavelengths. rsc.orgnih.gov For example, increasing the electron-donating ability of the donor group can lead to a significant bathochromic (red) shift in both the absorption and emission spectra. nih.gov

The table below summarizes the photophysical properties of representative push-pull fluorophores derived from bithiophene scaffolds.

| Compound | Solvent/Condition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| Dye 2a (Bithiophene-N,N-dialkylaniline-cyanoacetic acid derivative) | DMSO/Buffer (pH 8.4) | 387 | 481 | nih.gov |

| Dye 2a + Boc-Lys-OH | DMSO/Buffer (pH 8.4) | 464 | Quenched | nih.gov |

| MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile) | Cyclohexane (CHX) | Not Specified | ~407 | nih.gov |

| MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile) | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 473 | nih.gov |

| DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile) | Cyclohexane (CHX) | Not Specified | 458 | nih.gov |

| DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile) | Dimethyl sulfoxide (DMSO) | Not Specified | 620 | nih.gov |

The sensitivity of these probes to their environment is a key feature of their function. A significant bathochromic shift in the fluorescence emission spectrum as solvent polarity increases indicates that the excited state has a higher dipole moment than the ground state, which is characteristic of an ICT state. nih.gov This solvatochromic behavior can be exploited to probe the polarity of microenvironments.

Furthermore, the interaction of these probes with specific analytes can lead to distinct changes in their optical properties, forming the basis of their application as chemosensors. nih.gov For example, a bithiophene-based dye functionalized with an NHS ester showed a decrease in absorbance at its original peak and the emergence of a new, red-shifted peak upon the addition of Boc-Lys-OH, a model for a primary amine-containing biomolecule. nih.gov Concurrently, the initial fluorescence of the dye was quenched upon binding. nih.gov These spectral changes allow for the detection and quantification of target molecules.

The research findings demonstrate that bithiophene scaffolds, particularly those derived from precursors like this compound, are highly effective platforms for creating sophisticated fluorescent markers and probes. Their tunable photophysical properties and the ability to incorporate specific functionalities make them valuable tools in materials science for applications ranging from biomolecule labeling to chemical sensing. mdpi.comnih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-Bromo-2,2'-bithiophene, and how can reaction selectivity be controlled?

Methodological Answer: The synthesis of this compound typically involves bromination of 2,2'-bithiophene. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF) yields the monobrominated product. Selectivity depends on reaction temperature, stoichiometry, and catalysts (e.g., FeCl₃) to avoid over-bromination. For example, K. Masui et al. demonstrated that palladium-catalyzed C-H homocoupling of 2-bromothiophene at room temperature preserves bromine atoms, enabling efficient synthesis of dibrominated derivatives like 5,5'-dibromo-2,2'-bithiophene . Purification via column chromatography or recrystallization ensures high yields (>80%) and purity (>95%) .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine position). For example, Antolini et al. confirmed 3,4′-dibromo-2,2′-bithiophene via distinct coupling constants (J = 3.8 Hz for thiophene protons) and chemical shifts (δ ~132 ppm for brominated carbons) .

- X-ray Crystallography : Resolves molecular conformation and inter-ring torsion angles. Samdal et al. reported a twist angle of ~79°–97° for unsubstituted 2,2'-bithiophene, while bromination alters steric and electronic interactions .

- UV-Vis Spectroscopy : Reveals π→π* transitions (λmax ~300–350 nm) and bandgap modulation due to bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. Q3. How does bromination affect the electronic structure and photophysical behavior of 2,2'-bithiophene?

Methodological Answer: Bromine introduces electron-withdrawing effects, lowering the HOMO energy and increasing the bandgap. Merchán et al. used CASPT2 calculations to show that bromination stabilizes triplet states (e.g., 2³Bu) by ~0.4 eV compared to singlet states, enhancing intersystem crossing. This explains the high triplet quantum yields observed in photoluminescence studies, which are critical for organic optoelectronics . Experimental validation via time-resolved spectroscopy (e.g., transient absorption) can quantify triplet lifetimes and energy transfer efficiency.

Q. Q4. What computational methods are effective for modeling the conformational dynamics of this compound?

Methodological Answer:

- Ab Initio/DFT : Gas-phase electron diffraction and MP2/cc-pVTZ calculations predict inter-ring torsion angles and potential energy surfaces. Belletête et al. combined AMPAC and INDO/S methods to correlate planar/non-planar conformers with oscillator strengths in UV spectra .

- MD Simulations : Solvent effects (e.g., polar aprotic solvents) can stabilize planar conformations, enhancing π-conjugation for applications in organic semiconductors. Include implicit solvent models (e.g., PCM) to simulate environmental impacts .

Q. Q5. How can this compound serve as a precursor for functional materials?

Methodological Answer: The bromine atom enables cross-coupling reactions (e.g., Suzuki, Stille) to synthesize π-extended oligomers or polymers. For example:

- Palladium-Catalyzed Coupling : React with thiophene boronic acids to create 3,4′-disubstituted bithiophenes for organic field-effect transistors (OFETs) .

- Post-Functionalization : Convert to bis(alkylsulfanyl) derivatives via bromine-lithium exchange for redox-active materials in batteries .

- Dye Synthesis : As shown in QBT dye studies , brominated bithiophenes act as electron-deficient cores in disperse dyes, with substituents (e.g., cyano groups) tuning absorption maxima (λmax ~450–500 nm) for photovoltaic applications .

Q. Q6. What strategies resolve contradictions in reported conformational data for this compound?

Methodological Answer: Discrepancies in torsion angles (e.g., planar vs. twisted conformers) arise from experimental conditions (solid-state vs. solution) and computational approximations. To reconcile

Q. Q7. How can researchers optimize this compound for anti-inflammatory or bioactive applications?

Methodological Answer: While direct bioactivity data for this compound is limited, structural analogs (e.g., 5-acetyl-2,2'-bithiophene) from Echinops grijisii exhibit anti-inflammatory activity via inhibition of nitrite production in RAW 264.7 cells. To explore bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.